molecular formula C26H26N6O3 B2413323 1-methyl-3-(2-morpholinoethyl)-7,8-diphenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 887213-76-5

1-methyl-3-(2-morpholinoethyl)-7,8-diphenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2413323
CAS RN: 887213-76-5
M. Wt: 470.533
InChI Key: FWWJOIUFNFFCAQ-UHFFFAOYSA-N
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Description

1-methyl-3-(2-morpholinoethyl)-7,8-diphenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C26H26N6O3 and its molecular weight is 470.533. The purity is usually 95%.
BenchChem offers high-quality 1-methyl-3-(2-morpholinoethyl)-7,8-diphenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-methyl-3-(2-morpholinoethyl)-7,8-diphenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Receptor Affinity and Enzyme Activity

  • The compound has been part of studies focusing on its receptor affinity, especially concerning serotonin receptors (5-HT1A/5-HT7), and its inhibitory activities on enzymes such as phosphodiesterases (PDE4B and PDE10A). This is crucial for understanding its potential therapeutic applications, as receptor affinity and enzyme inhibition play significant roles in modulating biological responses (Zagórska et al., 2016).

Pharmacological Evaluation

  • The compound has been synthesized and evaluated pharmacologically, displaying potential anxiolytic and antidepressant effects. This suggests its possible role in treating mood disorders. The pharmacological profile is established through tests like the forced swim test in mice, indicating the compound's effect on the central nervous system (Zagórska et al., 2009).

Molecular Modelling and Drug Design

  • Studies have also used molecular modeling to understand the binding interactions of this compound with receptors and enzymes. Such studies are integral to drug design and development, offering insights into the structural features responsible for the compound's biological activity. This is essential for the rational design of new therapeutics (Zagórska et al., 2016).

Antagonistic Activity on Adenosine Receptors

  • Furthermore, the compound has been involved in studies related to its antagonistic activity on adenosine receptors, particularly the A3 subtype. This aspect is significant in understanding the compound's role in modulating adenosine receptor-mediated physiological processes (Baraldi et al., 2005).

properties

IUPAC Name

4-methyl-2-(2-morpholin-4-ylethyl)-6,7-diphenylpurino[7,8-a]imidazole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N6O3/c1-28-23-22(24(33)30(26(28)34)13-12-29-14-16-35-17-15-29)31-18-21(19-8-4-2-5-9-19)32(25(31)27-23)20-10-6-3-7-11-20/h2-11,18H,12-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWWJOIUFNFFCAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CCN3CCOCC3)N4C=C(N(C4=N2)C5=CC=CC=C5)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-3-(2-morpholinoethyl)-7,8-diphenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

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